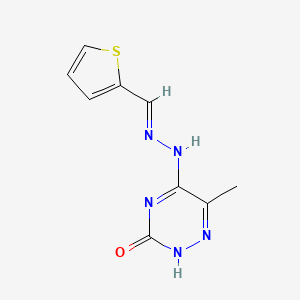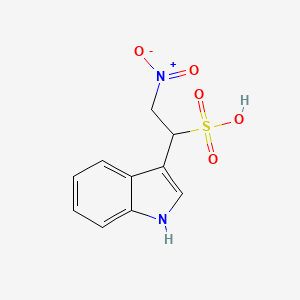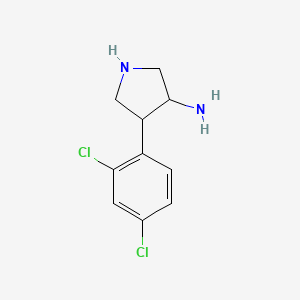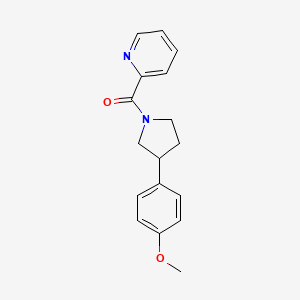
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring attached to a methoxyphenyl group and a pyridinyl methanone moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
The synthesis of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the pyrrolidine ring.
Formation of the Pyridinyl Methanone Moiety: This can be synthesized through a Friedel-Crafts acylation reaction, where the pyridine ring is acylated with an appropriate acyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the creation of a wide range of derivatives with varying properties.
Applications De Recherche Scientifique
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: Research into its pharmacological properties may lead to the development of new drugs for treating various diseases, including neurological disorders and cancers.
Industry: It can be utilized in the production of specialty chemicals and materials, contributing to advancements in fields such as electronics and nanotechnology.
Mécanisme D'action
The mechanism of action of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone stands out due to its unique combination of functional groups and structural features. Similar compounds include:
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-3-yl)methanone: Differing in the position of the pyridine ring, this compound may exhibit different reactivity and biological activity.
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone: Another positional isomer, with potential variations in its chemical and pharmacological properties.
These comparisons highlight the importance of structural nuances in determining the behavior and applications of such compounds.
Propriétés
Formule moléculaire |
C17H18N2O2 |
|---|---|
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
[3-(4-methoxyphenyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-7-5-13(6-8-15)14-9-11-19(12-14)17(20)16-4-2-3-10-18-16/h2-8,10,14H,9,11-12H2,1H3 |
Clé InChI |
DKYVRNNQXHJBQQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Pyridazin-3-yl)-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B14879038.png)
![4-(3-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B14879046.png)
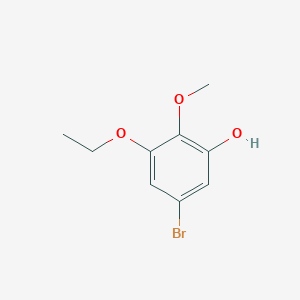
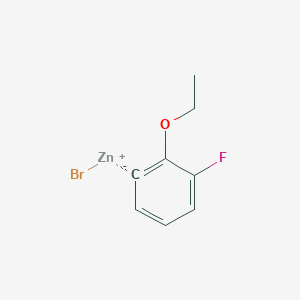
![4-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14879060.png)
![2-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B14879068.png)
![N-(benzo[d]thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B14879082.png)
![5-[2-(biphenyl-4-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14879083.png)

![2-[(N-n-butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14879088.png)
